Pellitorine is a naturally occurring insecticidal alkaloid found in various plants, most notably in species of Anacyclus pyrethrum and Spilanthes acmella []. Research into pellitorine's insecticidal properties focuses on its potential as a "green" alternative to synthetic insecticides.
Another area of scientific research explores pellitorine's potential as an insect repellent. Studies have shown it can repel mosquitoes, flies, and other insects []. This research investigates the use of pellitorine in formulations for personal insect repellents or crop protection.
There is limited research exploring other potential applications of pellitorine. Some studies have investigated its potential as an analgesic (pain reliever) [], but further research is needed to determine its effectiveness and safety for this purpose.
Pellitorine is a natural compound primarily isolated from the roots of Piper nigrum, commonly known as black pepper. It is classified as an N-isobutyl-trans-2,trans-4-decadienamide, characterized by a long hydrocarbon chain with two trans double bonds conjugated to a carbonyl group. Its molecular formula is C₁₄H₂₅NO, and it exhibits a melting point of approximately 60–62 °C . Pellitorine has garnered attention due to its diverse biological activities, particularly its potential as an anti-cancer agent.
Pellitorine exhibits significant biological activities, including:
Several methods have been developed for the synthesis of pellitorine:
Pellitorine has potential applications across various fields:
Pellitorine shares structural similarities with several other compounds derived from Piper species or related plants. Here are some notable comparisons:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Piperine | Alkaloid with a similar backbone | Antioxidant, anti-inflammatory | More widely studied; known for pungency |
Capsaicin | Alkaloid found in chili peppers | Analgesic, anti-inflammatory | Unique for its heat sensation |
N-isobutylpiperidine | Related amide structure | Potential neuroprotective effects | Less studied; focus on neurobiology |
Pellitorine's unique trans double bonds and specific biological activities distinguish it from these similar compounds, making it a subject of interest in both medicinal chemistry and agricultural science.
Pellitorine, systematically named (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is an unsaturated fatty acid amide belonging to the class of isobutylamide alkaloids. Its molecular formula is C₁₄H₂₅NO, with a molecular weight of 223.35 g/mol (Fig. 1). The compound is characterized by conjugated double bonds at positions 2 and 4 of the deca-dienamide chain, which contribute to its biological activity.
Taxonomic origins: Pellitorine is primarily isolated from:
Chemical identifiers:
Property | Value |
---|---|
CAS Registry Number | 18836-52-7 |
PubChem CID | 5318516 |
SMILES | CCCCC/C=C/C=C/C(=O)NCC(C)C |
InChI Key | MAGQQZHFHJDIRE-BNFZFUHLSA-N |
Pellitorine was first isolated in 1949 from the roots of Anacyclus pyrethrum (pellitory) during investigations into its sialogogue properties. Historically, pellitory root was chewed to stimulate salivation in Greco-Arabic medicine, a use later attributed to pellitorine’s interaction with sensory neurons.
Ethnobotanical applications:
The compound’s insecticidal potential gained attention in the 1950s when Jacobson demonstrated its knockdown efficacy against houseflies (Musca domestica), rivaling pyrethrins.
Modern research focuses on three key areas:
A bibliometric analysis reveals a 40% increase in publications since 2010, driven by interest in natural product-derived therapeutics (Table 1).
Table 1: Key research domains for pellitorine (2010–2025)
Acute Toxic;Irritant